3-Aminopyridine-4-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminopyridine-4-sulfonamide hydrochloride (3-APS) is an organic compound that has a wide range of applications in research, medicine, and industry. It is a white, odorless, crystalline powder that is soluble in water and alcohol. 3-APS is used in the synthesis of a variety of compounds and is also used as a reagent in various laboratory experiments. It is a versatile compound that has been studied extensively in recent years and has many applications in the scientific, medical, and industrial fields.

Mechanism of Action

3-Aminopyridine-4-sulfonamide hydrochloride is an organic compound that is used in various laboratory experiments and has a wide range of applications in research, medicine, and industry. It is an amphoteric compound, meaning that it can act as both an acid and a base. Its acidic properties allow it to act as a catalyst in organic synthesis, while its basic properties allow it to be used as a reagent in the synthesis of pharmaceuticals.

Biochemical and Physiological Effects

This compound has been studied extensively for its biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on memory, learning, and other cognitive processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, and it has been studied for its potential therapeutic applications in various diseases and disorders.

Advantages and Limitations for Lab Experiments

3-Aminopyridine-4-sulfonamide hydrochloride is a versatile compound that has numerous advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it a safe reagent to use in the laboratory. Additionally, it has a wide range of applications in research, medicine, and industry, and it is relatively inexpensive to purchase. However, this compound has some limitations for laboratory experiments. It is not very soluble in water, and it is sensitive to light, heat, and air. Additionally, it is not very stable in an acidic medium and can easily decompose.

Future Directions

The potential applications of 3-Aminopyridine-4-sulfonamide hydrochloride in research, medicine, and industry are vast and continue to be explored. Future research could focus on developing new synthesis methods for this compound and exploring its potential therapeutic applications in various diseases and disorders. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound and its potential uses in drug development. Finally, research could be conducted to explore the potential uses of this compound in industrial applications, such as the synthesis of polymers and other materials.

Synthesis Methods

3-Aminopyridine-4-sulfonamide hydrochloride is synthesized by the reaction of 3-aminopyridine and 4-sulfonamide hydrochloride in an aqueous solution. The reaction is typically conducted in an acidic medium, and the resulting product is a white, odorless, crystalline powder. The reaction is typically conducted at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction can be monitored by UV spectroscopy, and the product can be isolated by filtration or crystallization.

Scientific Research Applications

3-Aminopyridine-4-sulfonamide hydrochloride has been studied extensively in recent years and has numerous applications in the scientific research field. It is used as a reagent in various laboratory experiments and can be used to synthesize a variety of compounds. It is also used as a catalyst in organic synthesis, as a precursor to other compounds, and as a reagent in the synthesis of pharmaceuticals.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-aminopyridine-4-sulfonamide hydrochloride involves the reaction of 3-aminopyridine with sulfamic acid to form 3-aminopyridine-4-sulfonamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-aminopyridine", "sulfamic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-aminopyridine (1.0 g, 0.01 mol) in 50 mL of water.", "Step 2: Add sulfamic acid (1.5 g, 0.015 mol) to the solution and stir for 1 hour at room temperature.", "Step 3: Filter the resulting solid and wash with water.", "Step 4: Dry the solid under vacuum to obtain 3-aminopyridine-4-sulfonamide (1.5 g, 0.008 mol).", "Step 5: Dissolve 3-aminopyridine-4-sulfonamide in 50 mL of water.", "Step 6: Add hydrochloric acid (1.0 g, 0.01 mol) to the solution and stir for 1 hour at room temperature.", "Step 7: Filter the resulting solid and wash with water.", "Step 8: Dry the solid under vacuum to obtain 3-aminopyridine-4-sulfonamide hydrochloride (1.6 g, 0.007 mol)." ] } | |

CAS RN |

2253629-58-0 |

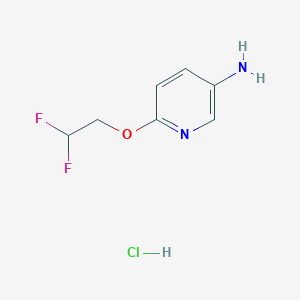

Molecular Formula |

C5H8ClN3O2S |

Molecular Weight |

209.66 g/mol |

IUPAC Name |

3-aminopyridine-4-sulfonamide;hydrochloride |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-3-8-2-1-5(4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |

InChI Key |

WYSOZKZEXZHMRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)N)N.Cl |

Purity |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)